5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid 5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 494827-95-1
VCID: VC21388572
InChI: InChI=1S/C16H12FNO5S/c1-9-15(16(19)20)13-8-11(4-7-14(13)23-9)18-24(21,22)12-5-2-10(17)3-6-12/h2-8,18H,1H3,(H,19,20)
SMILES: CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)O
Molecular Formula: C16H12FNO5S
Molecular Weight: 349.3g/mol

5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid

CAS No.: 494827-95-1

Cat. No.: VC21388572

Molecular Formula: C16H12FNO5S

Molecular Weight: 349.3g/mol

* For research use only. Not for human or veterinary use.

5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid - 494827-95-1

Specification

CAS No. 494827-95-1
Molecular Formula C16H12FNO5S
Molecular Weight 349.3g/mol
IUPAC Name 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylic acid
Standard InChI InChI=1S/C16H12FNO5S/c1-9-15(16(19)20)13-8-11(4-7-14(13)23-9)18-24(21,22)12-5-2-10(17)3-6-12/h2-8,18H,1H3,(H,19,20)
Standard InChI Key XFSNTYITJPDVTQ-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)O
Canonical SMILES CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)O

Introduction

5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid is a complex organic compound that belongs to the benzofuran class of compounds. Benzofurans are heterocyclic aromatic compounds consisting of a benzene ring fused to a furan ring. The specific compound incorporates a 4-fluorobenzenesulfonylamino group and a methyl group attached to the benzofuran core, along with a carboxylic acid functionality. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of 5-(4-Fluoro-benzenesulfonylamino)-2-methyl-benzofuran-3-carboxylic acid involves several steps, starting from readily available benzofuran precursors. A general approach might include:

  • Preparation of the Benzofuran Core: This can be achieved through methods like the Claisen rearrangement or direct cyclization reactions starting from phenolic precursors .

  • Introduction of the 2-Methyl Group: This could involve alkylation reactions or direct incorporation during the formation of the benzofuran ring.

  • Installation of the 3-Carboxylic Acid Group: This typically involves oxidation or carboxylation reactions.

  • Attachment of the 4-Fluorobenzenesulfonylamino Group: This step would involve a sulfonylation reaction using a suitable sulfonyl chloride.

Potential Applications

Benzofurans and their derivatives have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound may exhibit unique biological activities due to its structural features:

  • Pharmaceutical Applications: The presence of a sulfonylamino group could enhance interactions with biological targets, making it a candidate for drug development.

  • Organic Synthesis: As a building block, it could be used in the synthesis of more complex molecules with potential applications in materials science or as intermediates in pharmaceutical synthesis.

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